3-Bromo-5-chlorobenzenesulfonyl chloride

Description

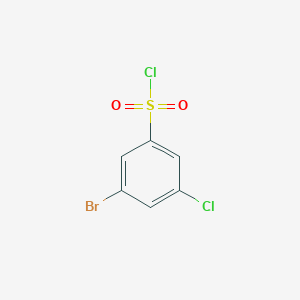

Structure

2D Structure

Properties

IUPAC Name |

3-bromo-5-chlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNXVTHWGFPUFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049026-36-9 | |

| Record name | 3-bromo-5-chlorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of 3-Bromo-5-chlorophenol as a Key Intermediate

A patented method (CN101735023B) describes an efficient route to 3-bromo-5-chlorophenol, which is a crucial precursor for the sulfonyl chloride derivative. The process involves hydrolysis of a diazonium salt compound in an acidic medium containing aqueous sulfuric acid and an inert organic solvent such as toluene or halogenated alkanes (e.g., methylene dichloride, chloroform). The hydrolysis is carried out at temperatures between 80–120 °C with acid consumption of 8–12 times the molar amount of the starting compound, yielding the phenol with high purity and good scalability for industrial production.

| Parameter | Conditions |

|---|---|

| Acid medium | Aqueous sulfuric acid (5–90%) + inert solvent |

| Solvent | Toluene, dimethylbenzene, methylene dichloride, chloroform, or 1,2-ethylene dichloride |

| Acid consumption | 8–12 molar equivalents relative to compound 3 |

| Temperature | 80–120 °C |

| Reaction time | Until completion (monitored by reaction progress) |

This method addresses common challenges such as high cost, side reactions, and raw material availability, making it suitable for scale-up.

Direct Sulfonyl Chloride Formation via Diazotization and Chlorosulfonation

A recent patent (CN112759536A) outlines a process starting from 2-bromoaniline, which is diazotized using sodium nitrite in hydrochloric acid at low temperatures (-5 to 0 °C) to form a diazonium fluoborate salt. This intermediate is then reacted with thionyl chloride in the presence of cuprous chloride catalyst under controlled temperature (-5 to 0 °C) to yield 2-bromobenzenesulfonyl chloride with a yield of 79.4%. The product is purified by extraction, washing, and crystallization steps.

| Step | Description | Conditions | Yield |

|---|---|---|---|

| Diazotization | 2-bromoaniline + NaNO2 in HCl/water | -5 to 0 °C, formation of diazonium fluoborate salt | Quantitative (isolated solid) |

| Sulfonyl chloride formation | Diazonium salt + thionyl chloride + CuCl catalyst | -5 to 0 °C, overnight reaction | 79.4% |

| Purification | Extraction with ethyl acetate, washing, crystallization | Various washing steps, cooling to -5 °C | Pure product |

This method is notable for its mild conditions and relatively high yield, suitable for industrial application.

Sulfonyl Chloride Formation via Sulfonylation of Amino or Hydroxy Aromatic Compounds

Sulfonyl chlorides can also be prepared by direct sulfonylation of aromatic amines or phenols using chlorosulfonic acid or sulfonyl chloride reagents. For example, 4-chlorobenzenesulfonyl chloride can be reacted with amino-substituted aromatic compounds in the presence of pyridine or other bases to give sulfonamide derivatives, which can be further transformed into sulfonyl chlorides.

A representative experimental procedure involves:

- Dissolving the amino or hydroxy aromatic compound in anhydrous chloroform or tetrahydrofuran.

- Adding pyridine as a base to capture HCl formed during the reaction.

- Slowly adding 4-chlorobenzenesulfonyl chloride at 0–20 °C.

- Stirring for several hours (4–16 hours) to complete the reaction.

- Work-up by aqueous extraction, washing, drying, and purification by chromatography or recrystallization.

Yields reported for such sulfonylation reactions range from 87% to over 90% depending on the substrate and reaction conditions.

| Substrate | Base | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Amino-substituted aromatic | Pyridine | THF or chloroform | 0–20 °C | 4–16 hours | 87–92 |

This method is widely used for preparing sulfonyl chloride derivatives with various substitutions and is adaptable for 3-bromo-5-chlorobenzenesulfonyl chloride synthesis by choosing appropriate starting materials.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chlorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The compound can be reduced to form corresponding sulfonamides.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst and a boronic acid derivative under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to convert the sulfonyl chloride to sulfonamide.

Major Products Formed

Sulfonamides: Formed through nucleophilic substitution with amines.

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Reduced Derivatives: Formed through reduction reactions.

Scientific Research Applications

Physical Properties

- Appearance : Typically a white to off-white solid.

- Solubility : Soluble in organic solvents like dichloromethane but reacts with water.

Synthetic Chemistry

3-Bromo-5-chlorobenzenesulfonyl chloride serves as a key intermediate in the synthesis of various organic compounds. Its sulfonyl chloride functional group is highly reactive, allowing it to participate in nucleophilic substitution reactions with amines and alcohols, leading to the formation of sulfonamides and sulfonate esters.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines to form sulfonamides | Sulfonamide derivatives |

| Coupling Reactions | Used in palladium-catalyzed coupling reactions | Biaryl compounds |

| Acylation | Reacts with alcohols to produce sulfonate esters | Sulfonate esters |

Pharmaceutical Applications

The compound's ability to modify biomolecules makes it a candidate for drug development. Research indicates that sulfonyl chlorides can exhibit antimicrobial, antifungal, and anticancer activities by covalently modifying proteins and other biomolecules.

Case Study: Anticancer Activity

In a study focusing on targeting Trypanosoma brucei, derivatives of this compound were synthesized and evaluated for their cytotoxic effects against human cell lines. The results indicated moderate cytotoxicity, suggesting potential for further development as antiparasitic agents while minimizing toxicity to human cells .

Material Science

In material science, this compound can be utilized in the functionalization of polymers. The incorporation of sulfonyl groups can enhance the properties of polymers, making them suitable for specific applications such as sensors or drug delivery systems.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chlorobenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 3-bromo-5-chlorobenzenesulfonyl chloride to other benzenesulfonyl chlorides allow for direct comparisons based on substituent effects, reactivity, and applications. Below is a detailed analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Key Findings

Substituent Effects on Reactivity :

- Electron-Withdrawing Groups (EWGs) : Compounds with -CF₃ (e.g., 351003-46-8) exhibit enhanced reactivity due to the strong electron-withdrawing nature of trifluoromethyl, which polarizes the -SO₂Cl group, facilitating nucleophilic attacks .

- Electron-Donating Groups (EDGs) : The methyl-substituted analogue (175205-72-8) shows reduced reactivity, as -CH₃ donates electron density, deactivating the aromatic ring .

Steric and Electronic Considerations :

- The 3-bromo-4-chloro-5-CF₃ derivative (2386905-65-1) demonstrates steric challenges due to adjacent substituents, making it suitable for specialized syntheses requiring bulky intermediates .

- Fluorine substituents (e.g., 1513554-71-6) improve metabolic stability in pharmaceuticals, leveraging fluorine’s small size and high electronegativity .

Applications :

Biological Activity

3-Bromo-5-chlorobenzenesulfonyl chloride is a sulfonyl chloride compound with potential applications in medicinal chemistry due to its biological activity. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₄BrClO₂S

- Molecular Weight : 227.52 g/mol

- Functional Groups : Sulfonyl chloride, bromine, and chlorine substituents.

This compound acts primarily as an antibacterial agent . Its mechanism involves:

- Inhibition of Bacterial DNA Synthesis : Similar to other sulfonamides, it competes with para-aminobenzoic acid (PABA) to inhibit the synthesis of folate, essential for bacterial growth and replication.

- Biochemical Pathways : The compound disrupts normal biochemical pathways by inhibiting enzymes involved in DNA synthesis, leading to bactericidal effects.

Antimicrobial Properties

Research indicates that compounds containing sulfonyl chlorides often exhibit antimicrobial and antifungal activities . While specific data on this compound is limited, related compounds have shown promising results in inhibiting various microbial strains .

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated the antibacterial efficacy of similar sulfonamide derivatives against common pathogens. Results indicated significant inhibition zones, suggesting potential for this compound in treating bacterial infections .

- Cytotoxicity Assessments : In vitro studies have demonstrated that sulfonamide derivatives can exhibit cytotoxic effects on cancer cell lines. This suggests a dual role for this compound in both antimicrobial and anticancer applications .

Pharmacokinetics

The pharmacokinetic profile of sulfonamides generally includes:

- Good Oral Bioavailability : These compounds are well absorbed when administered orally.

- Distribution : They distribute widely throughout body tissues, which is beneficial for systemic infections.

Applications in Research and Industry

This compound serves as an important intermediate in organic synthesis, particularly in:

- Drug Development : It is explored for potential use in new pharmaceuticals targeting bacterial infections.

- Industrial Chemistry : Utilized in the production of dyes and pigments due to its reactive sulfonyl chloride group.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₆H₄BrClO₂S | Antibacterial properties; reactive sulfonyl group |

| 4-Bromo-3-carbamoylbenzenesulfonyl chloride | C₇H₈BrClN₁O₃S | Different position of bromine; potential different reactivity |

| 3-Carbamoylbenzene-1-sulfonyl chloride | C₇H₆ClN₁O₃S | Lacks halogen substituents; simpler structure |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.